tert-Butyl 3-aminopropanoate hydrochloride

Catalog No.
S690866
CAS No.
58620-93-2
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-aminopropanoate hydrochloride

CAS Number

58620-93-2

Product Name

tert-Butyl 3-aminopropanoate hydrochloride

IUPAC Name

tert-butyl 3-aminopropanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H

InChI Key

DOMTZTVJNZKUNX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCN.Cl

Canonical SMILES

CC(C)(C)OC(=O)CCN.Cl
  • Origin: Synthesis in a laboratory setting [].
  • Significance: Limited information is available on its specific applications, but its structure suggests potential uses as a building block for organic synthesis or as a protecting group for the amino group in beta-alanine [].

Molecular Structure Analysis

  • The compound has a central carbon chain (propanate) with an amine group (NH2) attached at the third carbon (beta position).
  • A tert-butyl group (C(CH3)3) is attached to the carboxylic acid group (COOH) through an ester linkage (C-O-C).
  • The hydrochloride salt (HCl) provides a positive counterion to balance the negative charge on the carboxylate group (COO-).
  • This structure suggests a molecule with both hydrophobic (tert-butyl group) and hydrophilic (amino and carboxylate groups) regions, potentially influencing its solubility and reactivity [].

Chemical Reactions Analysis

  • Synthesis: Specific details on the synthesis of tert-butyl 3-aminopropanoate hydrochloride are not readily available in scientific literature. However, similar compounds with tert-butyl ester protecting groups are often synthesized via acylation reactions between the corresponding carboxylic acid and tert-butyl alcohol, followed by conversion to the hydrochloride salt using hydrochloric acid [].
  • Decomposition: The compound is likely to hydrolyze (react with water) under acidic or basic conditions, breaking the ester linkage and releasing beta-alanine and tert-butanol. The rate of hydrolysis would depend on factors like temperature and pH.
  • Other Reactions: Due to the presence of the amine group, the compound might participate in reactions typical of primary amines, such as acylation or alkylation. However, the presence of the bulky tert-butyl group could hinder accessibility of the amine for certain reactions [].

Physical And Chemical Properties Analysis

  • No specific data on melting point, boiling point, or solubility of tert-butyl 3-aminopropanoate hydrochloride is available in public scientific databases.
  • As a salt, it is likely to be soluble in water and polar organic solvents like methanol or ethanol.
  • The presence of the tert-butyl group might also impart some solubility in less polar organic solvents.

There is no current information available on the specific mechanism of action of tert-butyl 3-aminopropanoate hydrochloride in biological systems.

  • No data on the specific toxicity or hazards of tert-butyl 3-aminopropanoate hydrochloride is available in scientific literature.
  • As a general precaution, any laboratory handling of unknown compounds should follow standard safety protocols for potentially hazardous materials, including wearing gloves, eye protection, and working in a fume hood.

Synthesis and Chemical Properties:

  • tert-Butyl 3-aminopropanoate hydrochloride is a derivative of β-alanine, where the carboxylic acid group is protected by a tert-butyl ester and the amine group is protonated with hydrochloric acid.
  • This compound can be synthesized from β-alanine through various methods, including using tert-butyl alcohol and hydrochloric acid.

Potential Applications:

  • Peptide Synthesis: The protected amine group and the cleavable tert-butyl ester make tert-butyl 3-aminopropanoate hydrochloride a valuable building block for peptide synthesis. The amine group can be used to form amide bonds with other amino acids, while the tert-butyl ester can be selectively removed under mild conditions to reveal the free carboxylic acid group for further conjugation.
  • Drug Discovery: Studies suggest that tert-butyl 3-aminopropanoate hydrochloride may have potential applications in drug discovery due to its ability to modulate certain biological processes. However, more research is needed to explore its specific therapeutic effects. [PubChem, tert-Butyl 3-aminopropanoate hydrochloride, CID 16218890]

Important Considerations:

  • tert-Butyl 3-aminopropanoate hydrochloride is for research purposes only and should not be used for medicinal or any other purposes without proper safety precautions.
  • As with any chemical compound, it is crucial to handle tert-butyl 3-aminopropanoate hydrochloride according to recommended safety protocols, including wearing appropriate personal protective equipment.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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